molecular formula C12H12N2O B11901597 2,8-Dimethylquinoline-6-carboxamide

2,8-Dimethylquinoline-6-carboxamide

Cat. No.: B11901597
M. Wt: 200.24 g/mol
InChI Key: PRLMNSKNZKIQLM-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-6-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylquinoline with a carboxylating agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled pH to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,8-Dimethylquinoline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is known to modulate enzyme activity and interfere with cellular signaling pathways. The compound’s ability to bind to proteins and alter their function is a key aspect of its biological activity .

Comparison with Similar Compounds

  • 2,4-Dimethylquinoline-6-carboxamide
  • 4-Hydroxy-2-quinolones
  • Quinolin-2-ones

Comparison: 2,8-Dimethylquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dimethylquinoline-6-carboxamide, it exhibits different reactivity and biological activity profiles .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2,8-dimethylquinoline-6-carboxamide

InChI

InChI=1S/C12H12N2O/c1-7-5-10(12(13)15)6-9-4-3-8(2)14-11(7)9/h3-6H,1-2H3,(H2,13,15)

InChI Key

PRLMNSKNZKIQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)N

Origin of Product

United States

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